molecular formula C7H16O3 B3052892 1-Propanol, 2,3-diethoxy- CAS No. 4756-20-1

1-Propanol, 2,3-diethoxy-

Cat. No. B3052892
CAS RN: 4756-20-1
M. Wt: 148.2 g/mol
InChI Key: CCLNWKPQPZBSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanol, 2,3-diethoxy-, also known as 2,3-Diethoxy-1-propanol, is a chemical compound with the molecular formula C7H16O3 . It is also referred to as glycerol diethyl ether .


Molecular Structure Analysis

The molecular structure of 1-Propanol, 2,3-diethoxy- consists of a three-carbon chain (propanol) with two ethoxy groups attached to the second and third carbons . The molecular weight is 148.200 Da .


Physical And Chemical Properties Analysis

1-Propanol, 2,3-diethoxy- is a liquid at room temperature . It has a refractive index of 1.421 , and a boiling point of 90-93 °C at 14 mmHg . The density of this compound is 0.941 g/mL at 25 °C .

Scientific Research Applications

Chemical Structure and Properties

  • Dihydroxyacetone Dimers : The study of 1,3-Dihydroxy-2-propanone in aqueous solutions led to the isolation of two stable diethyl ethers, which are cis- and trans-isomers of 2,5-diethoxy-1,4-dioxane-2,5-dimethanol. These isomers exhibit chair conformation (trans-isomer) and twist-boat (cis-isomer) both in solution and crystalline state (Waagen et al., 1994).

Synthesis and Metabolic Pathways

  • Synthesis of Carbohydrate Analogues : Research on 5-substituted derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one treated with propane-1,3-dithiol resulted in the synthesis of partly modified carbohydrates in the furanose form and other compounds with potential as new carbohydrate analogues (Valdersnes et al., 2012).

Atmospheric Chemistry and Environmental Impact

  • Atmospheric Degradation Studies : The atmospheric degradation of 3-ethoxy-1-propanol was studied, revealing insights into its reactivity with Cl atoms, OH, and NO3 radicals. This research is crucial for understanding the environmental implications of such compounds (Aranda et al., 2021).

Analytical and Industrial Applications

  • Analysis of Volatile Compounds : In the field of analytical chemistry, studies have been conducted on the quantification of major volatile compounds, including derivatives of propanol, in various samples like wine, demonstrating the application of these compounds in analytical methods (Peinado et al., 2004).

Green Chemistry and Solvent Applications

  • Ecotoxicity of Glycerol-Biobased Solvents : Research on the environmental compatibility of glycerol-derived solvents, which include derivatives of 1,2-propanol, shows their potential as safe and useful solvents for industrial purposes, contributing to the development of green chemistry (Perales et al., 2017).

Safety and Hazards

1-Propanol, 2,3-diethoxy- is considered hazardous. It is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

properties

IUPAC Name

2,3-diethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLNWKPQPZBSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433361
Record name 1-Propanol, 2,3-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 2,3-diethoxy-

CAS RN

4756-20-1
Record name 1-Propanol, 2,3-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanol, 2,3-diethoxy-
Reactant of Route 2
Reactant of Route 2
1-Propanol, 2,3-diethoxy-
Reactant of Route 3
Reactant of Route 3
1-Propanol, 2,3-diethoxy-
Reactant of Route 4
Reactant of Route 4
1-Propanol, 2,3-diethoxy-
Reactant of Route 5
Reactant of Route 5
1-Propanol, 2,3-diethoxy-
Reactant of Route 6
Reactant of Route 6
1-Propanol, 2,3-diethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.